molecular formula C8H10N2O3 B2671419 2-(Methoxymethyl)-4-nitroaniline CAS No. 337906-35-1

2-(Methoxymethyl)-4-nitroaniline

Cat. No. B2671419
M. Wt: 182.179
InChI Key: NEXYZYSYGLNANJ-UHFFFAOYSA-N
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Patent
US06558433B2

Procedure details

20 g of the 2-(2-methoxymethyl-4-nitrophenoxy)acetamide made in step 1 are dissolved in 55 ml of N-methylpyrrolidone, mixed with 29 g of potassium carbonate and heated for 3 hours at 100° C. Subsequently the reaction mixture is cooled to room temperature and the solvent is removed in vacuum at 60 to 80° C. The remaining residue is crystallized by addition of 100 ml water. 8.8 g of a yellowish product are obtained with a melting point of 90 to 92° C.
Name
2-(2-methoxymethyl-4-nitrophenoxy)acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:5]=1OCC(N)=O.C(=O)([O-])[O-].[K+].[K+].C[N:25]1CCCC1=O>>[CH3:1][O:2][CH2:3][C:4]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:5]=1[NH2:25] |f:1.2.3|

Inputs

Step One
Name
2-(2-methoxymethyl-4-nitrophenoxy)acetamide
Quantity
20 g
Type
reactant
Smiles
COCC1=C(OCC(=O)N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently the reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuum at 60 to 80° C
CUSTOM
Type
CUSTOM
Details
The remaining residue is crystallized by addition of 100 ml water

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.